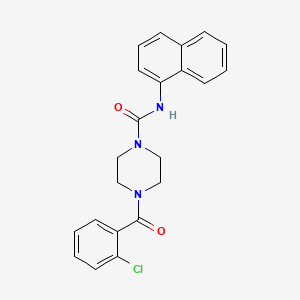![molecular formula C15H10N4OS B13373198 6-[2-(2-Furyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373198.png)
6-[2-(2-Furyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(2-Furyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both furyl and phenyl groups in its structure enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-Furyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-mercapto-3-phenyl-1,2,4-triazole with 2-furylacrylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired triazolothiadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
6-[2-(2-Furyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.
Substitution: Halogens, organometallic reagents, and other nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted triazolothiadiazoles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-[2-(2-Furyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and complex organic molecules.
Mécanisme D'action
The mechanism of action of 6-[2-(2-Furyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and aromatase, leading to various biological effects. Additionally, it can interact with DNA and proteins, modulating their functions and leading to anticancer and antimicrobial activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but lacks the furyl and phenyl groups.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different ring fusion.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Differently fused triazolothiadiazine with distinct properties.
Uniqueness
6-[2-(2-Furyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of both furyl and phenyl groups, which enhance its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H10N4OS |
|---|---|
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
6-[(Z)-2-(furan-2-yl)ethenyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H10N4OS/c1-2-5-11(6-3-1)14-16-17-15-19(14)18-13(21-15)9-8-12-7-4-10-20-12/h1-10H/b9-8- |
Clé InChI |
VFNYPCFCYTWFBV-HJWRWDBZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C\C4=CC=CO4 |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Ethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373116.png)
![2-hydroxy-2,2-bis(3-methylphenyl)-N'-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide](/img/structure/B13373117.png)
![Methyl 4-[4-(2-methyl-2-phenylpropanoyl)-1-piperazinyl]phenyl ether](/img/structure/B13373127.png)
![N-(4-{[3,5-dimethyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-4-yl]methyl}phenyl)-N,N-dimethylamine](/img/structure/B13373136.png)

![5-{[1-methyl-5-(3-pyridinyl)-1H-pyrazol-3-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B13373142.png)

![N-(1-benzyl-4-piperidinyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B13373147.png)
![Ethyl 1-[(2-fluorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13373160.png)
![N-tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-ylacetamide](/img/structure/B13373164.png)
![2-{2-[4-(Acetylamino)phenyl]vinyl}-3-methyl-1,3-benzothiazol-3-ium](/img/structure/B13373168.png)
![6-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373173.png)
![7-[(dimethylamino)methyl]-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B13373185.png)
![N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine](/img/structure/B13373188.png)
